molecular formula C19H19N3O2S B11661813 N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide

N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide

Cat. No.: B11661813
M. Wt: 353.4 g/mol
InChI Key: QPMQLMPNJMNAGK-UHFFFAOYSA-N
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Description

N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse pharmacological and industrial applications due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and exhibit cytotoxic effects makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C19H19N3O2S/c1-14(2)22(16-11-7-4-8-12-16)17(23)13-25-19-21-20-18(24-19)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3

InChI Key

QPMQLMPNJMNAGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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